Bronze

Übersicht

Beschreibung

Bronze is an alloy traditionally composed of copper and tin. Modern this compound typically consists of 88 percent copper and 12 percent tin . This alloy is historically significant and continues to have wide applications. The earliest this compound artifacts date back to around 4500 BCE, with the this compound Age marking a period where this compound was the hardest metal in widespread use . This compound is harder than pure copper and iron, more fusible, and more resistant to corrosion .

Wissenschaftliche Forschungsanwendungen

Bronze has numerous applications in scientific research:

Chemistry: Used in electrochemical studies due to its conductive properties.

Biology: this compound artifacts are studied to understand ancient biological processes and preservation techniques.

Medicine: this compound surgical instruments were used historically and are studied for their antimicrobial properties.

Wirkmechanismus

Target of Action

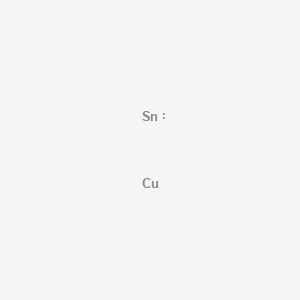

Bronze, an alloy primarily composed of copper (Cu) and tin (Sn), has been used for various applications since ancient times. Its preservation is critical, especially for bronzeware that forms a significant part of cultural heritage . While this compound itself doesn’t have specific molecular targets, let’s consider the protective coatings applied to this compound surfaces.

One such coating involves a composite hydrogel loaded with a corrosion inhibitor called benzotriazole (BTA). The primary target here is the this compound surface itself. BTA inhibits corrosion by interacting with the copper substrate, preventing further oxidation and rusting.

Mode of Action

The composite hydrogel coating, containing BTA, adheres to the this compound surface. When in contact with the copper substrate, cyclodextrin (Cyc-g-β-CD), which acts as the carrier for BTA, releases the loaded BTA. This inhibits corrosion by preventing further oxidation and rust formation .

Action Environment

Environmental factors significantly influence this compound preservation. Humidity, temperature, and exposure to pollutants impact the gel coating’s efficacy. Proper storage conditions are crucial for maintaining the protective effect.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bronze can be prepared by melting copper and tin together. The typical process involves heating copper to its melting point (around 1085°C) and then adding tin, which melts at a lower temperature (around 232°C). The mixture is then stirred to ensure homogeneity and poured into molds to solidify .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous casting or extrusion processes. Continuous casting involves pouring molten this compound into a mold to create long bars or rods, which are then cut to size. Extrusion involves forcing molten this compound through a die to create specific shapes . Additive manufacturing techniques, such as selective laser melting and electron beam melting, are also used to produce complex this compound parts .

Types of Reactions:

Reduction: this compound can be reduced back to its metallic form using reducing agents like hydrogen gas.

Substitution: this compound can undergo substitution reactions where other metals like aluminum or manganese replace tin in the alloy.

Common Reagents and Conditions:

Oxidation: Requires exposure to air or oxygen.

Reduction: Typically involves hydrogen gas at high temperatures.

Substitution: Involves adding other metals to the molten copper during the alloying process.

Major Products:

Oxidation: Copper oxide and copper carbonate.

Reduction: Pure copper and tin.

Substitution: Aluminum this compound, manganese this compound, etc.

Vergleich Mit ähnlichen Verbindungen

Brass: An alloy of copper and zinc.

Aluminum Bronze: Contains aluminum as the primary alloying element.

Manganese this compound: Known for its high strength and resistance to seawater corrosion.

Uniqueness of this compound: this compound’s unique combination of hardness, corrosion resistance, and fusibility makes it distinct from other copper alloys. Its historical significance and wide range of applications further highlight its uniqueness .

Eigenschaften

IUPAC Name |

copper;tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNSUQLRTQLHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu].[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39445-33-5, 12019-69-1 | |

| Record name | Copper, compd. with tin (4:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39445-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, compd. with tin (6:5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12597-70-5 | |

| Record name | Bronze | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bronze | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the typical composition of bronze?

A1: this compound is an alloy primarily composed of copper (Cu) and tin (Sn). The specific proportions of these elements can vary, leading to different types of this compound with distinct properties. For instance, high-tin bronzes unearthed from the Terracotta Warriors pits contain a higher tin content compared to other this compound weapons from the same period [].

Q2: How does the addition of tin affect the properties of this compound?

A2: Tin enhances the hardness and corrosion resistance of copper. The specific effect depends on the amount of tin added. For example, this compound weapons with higher tin content from the Terracotta Warriors exhibit superior tenacity [], while low tin content (around 1%) in votive sword fragments from the Arzachena hoard resulted in poor weapon quality, confirming their ceremonial purpose [].

Q3: Are there other elements found in this compound besides copper and tin?

A3: Yes, trace elements such as lead (Pb), zinc (Zn), arsenic (As), antimony (Sb), bismuth (Bi), selenium (Se), tellurium (Te), cobalt (Co), nickel (Ni), molybdenum (Mo), gold (Au), and silver (Ag) can be present in this compound. These trace elements can offer insights into the provenance of the copper ore used in this compound production [, ]. For example, the presence of local lead isotopes in this compound implements from Nuragic Sardinia suggests local manufacturing using lead from the Iglesiente-Sulcis district or Funtana Raminosa [].

Q4: What analytical techniques are used to study the composition of ancient this compound?

A4: Various techniques are employed, including Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) [], X-ray fluorescence (XRF) [], Energy-dispersive X-ray spectroscopy (EDX) [, ], Auger electron spectroscopy (AES) [], and lead isotope analysis [].

Q5: What is this compound disease and how does it affect this compound artifacts?

A5: this compound disease is a form of corrosion primarily caused by chloride ions (Cl-), leading to the formation of copper chlorides like atacamite and paratacamite. These corrosion products appear as needle-like or rhombic structures on the this compound surface, causing structural damage [].

Q6: Are there any alternatives to AMT for this compound conservation?

A6: Yes, plant extracts like Robinia pseudoacacia L. fruit extract show promise as green corrosion inhibitors for this compound. While effective at certain concentrations, these extracts require further research to optimize their performance and address potential drawbacks, such as fungal growth at higher concentrations [].

Q7: What are some common applications of this compound in ancient times?

A7: this compound was widely used for crafting tools, weapons, vessels, and decorative objects. Examples include this compound swords, axes, bowls, and lifting cylinders, showcasing the versatility of this alloy in different cultures [, ].

Q8: How can we trace the origin of copper used in ancient this compound artifacts?

A8: Analyzing the trace elements and lead isotope ratios in this compound objects can help determine the source of the copper ore. Matching these signatures to known copper ore deposits allows researchers to trace trade routes and understand ancient metallurgical practices [, ].

Q9: What can this compound artifacts tell us about ancient societies?

A9: this compound artifacts provide valuable insights into various aspects of past civilizations, including their technological advancements, trade networks, social structure, and ritual practices. The type, style, and decoration of this compound objects can be indicative of cultural exchange and local traditions [, , , ]. For example, the presence of Mitannian-style cylinder seals at Tel Burna sheds light on the cultural interactions and influence of the Mitannian civilization in the region during the Late this compound Age [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

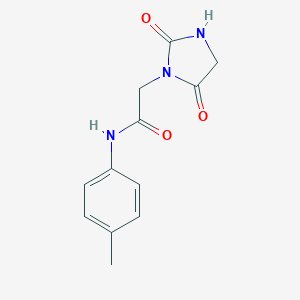

acetate](/img/structure/B228245.png)

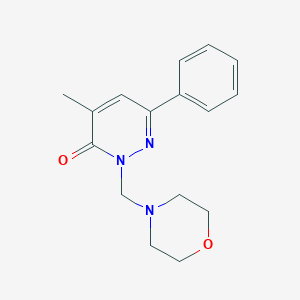

![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)

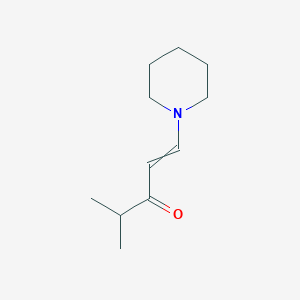

![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)

![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)

![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)

![5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE](/img/structure/B228304.png)